3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-15-5-6-16(2)18(14-15)24-9-11-25(12-10-24)19(27)4-3-8-26-21(28)20-17(7-13-30-20)23-22(26)29/h5-7,13-14H,3-4,8-12H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUWVBWCESBSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been known to interact with various receptors such as alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
Compounds with similar structures have shown to exhibit affinity towards their targets, resulting in changes in cellular functions. For instance, alpha1-adrenergic receptor antagonists block the receptors, preventing the contraction of smooth muscles.
Biological Activity
The compound 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule belonging to the class of thieno[3,2-d]pyrimidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The following sections detail its biological activity based on available research findings.
Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with a piperazine moiety and a 2,5-dimethylphenyl group. The molecular formula is with a molecular weight of approximately 368.48 g/mol. This structure is believed to contribute to its biological activity by interacting with various molecular targets.
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxic effects . In another study, derivatives showed inhibition rates ranging from 43% to 87% against non-small cell lung cancer cells .
Table 1: Cytotoxic Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| VII | MDA-MB-231 | 27.6 | - |
| IX | Non-small cell lung cancer | - | 43-87 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors. For example, related thieno[2,3-d]pyrimidine derivatives have been shown to act as antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor with high binding affinities . The presence of the piperazine ring is crucial for enhancing binding interactions with these targets.
Study on Antiproliferative Effects
A study conducted by Elmongy et al. synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity against colorectal cancer cell lines (Caco-2 and HT-29). Compounds were tested at concentrations of 5 µM and 10 µM over different time periods. The results indicated significant growth inhibition in both cell lines, with more pronounced effects observed in HT-29 cells .
Molecular Modeling Studies
Molecular modeling studies have been instrumental in understanding how these compounds interact at the molecular level. The unique side chains present in these derivatives can lead to intramolecular hydrogen bonding that stabilizes their active conformations during receptor binding .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzo[b]thiophene derivatives, including methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate, demonstrate efficacy against Mycobacterium tuberculosis and multidrug-resistant strains. One study reported a minimum inhibitory concentration (MIC) of around 2.73 μg/mL against resistant strains, suggesting potential as a therapeutic agent for tuberculosis treatment .
Cancer Research
The compound has also been evaluated for its anticancer properties. A series of benzo[b]thiophene derivatives were tested against human cancer cell lines, revealing low cytotoxicity and high selectivity indices. Specifically, compounds similar to methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate showed promising results in inhibiting cancer cell proliferation, indicating its potential as a lead compound in cancer drug development .
Kinase Inhibitors
Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate serves as a building block for synthesizing kinase inhibitors. Kinase inhibitors are crucial in treating various cancers and inflammatory diseases. The structural features of this compound facilitate modifications that enhance its biological activity against specific kinases.
Material Science
Organic Electronics
The unique electronic properties of methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate make it suitable for applications in organic electronics. Its thiophene core contributes to charge transport properties, which are essential for organic photovoltaic devices and organic light-emitting diodes (OLEDs). Research into the synthesis of polymers incorporating this compound has shown improved conductivity and stability, making it a candidate for future electronic materials .
Coatings and Polymers
In materials science, the compound can be utilized in developing advanced coatings due to its chemical stability and resistance to environmental degradation. Its incorporation into polymer matrices enhances the mechanical properties and durability of coatings used in industrial applications.
Cosmetic Applications
Skin Care Formulations
Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate is being explored for use in cosmetic formulations due to its potential skin benefits. Studies indicate that compounds with similar structures can improve skin hydration and exhibit anti-inflammatory properties. These characteristics make it an attractive ingredient for products targeting sensitive skin or conditions like eczema .
Stability and Efficacy Testing
Before introducing new cosmetic products containing this compound, rigorous testing is conducted to ensure safety and effectiveness. Protocols include in vivo testing on human skin to assess the bioavailability and efficacy of the formulations .
Data Tables
| Application Area | Specific Use Case | Observed Efficacy/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial against M. tuberculosis | MIC ~ 2.73 μg/mL against resistant strains |
| Anticancer activity | Low cytotoxicity; selective against cancer cells | |
| Kinase inhibitor synthesis | Building block for potential cancer therapies | |
| Material Science | Organic electronics | Improved conductivity in polymer blends |
| Coatings | Enhanced durability and resistance | |
| Cosmetic Applications | Skin care formulations | Potential anti-inflammatory effects |
| Stability testing | Ensured safety and efficacy through rigorous testing |
Q & A
Q. Table 1: Impact of Substituents on Biological Activity
| Substituent Position | Group Introduced | Effect on Activity (vs. Parent Compound) | Reference |
|---|---|---|---|
| Piperazine C-4 | 2,5-Dimethylphenyl | ↑ Anticancer potency (IC₅₀: 1.2 µM → 0.7 µM) | |
| Thieno C-3 | Fluorophenyl | ↓ Solubility, ↑ Metabolic stability | |
| Oxobutyl Chain | Ethyl vs. Methyl | No significant change in antimicrobial activity |
Basic: What are the key physicochemical properties influencing this compound’s bioavailability?
Answer:
- LogP : Optimal range (2–4) balances lipophilicity and solubility.
- Hydrogen Bonding : Piperazine and carbonyl groups enhance water solubility.
- Polar Surface Area (PSA) : ≤140 Ų improves membrane permeability.
notes that chromeno-pyrimidine analogs with PSA ~110 Ų exhibit 80% oral bioavailability in murine models .
Advanced: What methodologies address crystallinity challenges during formulation studies?
Answer:
- Polymorph screening : Use solvent evaporation or cooling crystallization to identify stable forms.
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to improve stability.
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions.
reports that oxadiazole-containing derivatives require lyophilization to prevent amorphous solid formation .
Advanced: How can computational tools predict off-target interactions for this compound?
Answer:
- Pharmacophore modeling : Aligns structural motifs with known drug-target databases (e.g., ChEMBL).
- Machine learning : Train models on toxicity datasets to flag potential CYP450 or hERG channel interactions.
- Molecular dynamics (MD) : Simulate binding to off-target proteins over nanosecond timescales.
utilized MD simulations to predict resistance mutations in HIV-1 NNRTIs, a strategy applicable to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
